molecular formula C15H20N4O6S2 B3202090 N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole-4-sulfonamide CAS No. 1020503-40-5

N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B3202090
CAS No.: 1020503-40-5
M. Wt: 416.5 g/mol
InChI Key: CKEGVQIONYZMBW-UHFFFAOYSA-N
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Description

N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both nitro and sulfonyl groups, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the benzene ring is usually carried out using a mixture of concentrated nitric and sulfuric acids.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as pyridine.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Amines: From the reduction of the nitro group.

    Thiols: From the reduction of the sulfonyl group.

    Substituted Sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Sulfonamides are known for their antibacterial properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets. The nitro and sulfonyl groups can interact with enzymes, altering their activity. The compound may also disrupt cellular processes by binding to DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Nifuroxazide: Contains a nitro group and is used as an antibacterial agent.

Uniqueness

N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole-4-sulfonamide is unique due to its combination of nitro, sulfonyl, and pyrazole groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6S2/c1-5-17(6-2)27(24,25)15-11(3)16-18(12(15)4)26(22,23)14-9-7-8-13(10-14)19(20)21/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGVQIONYZMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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